molecular formula C18H17ClN2O2 B10953598 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzamide

Cat. No.: B10953598
M. Wt: 328.8 g/mol
InChI Key: KDNSLFYMXBOTNV-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 5-chloroindole moiety linked to a 4-methoxybenzamide group through an ethyl chain. The presence of the indole ring system makes it a significant molecule in various biological and chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the 5-chloroindole intermediate. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting 5-chloroindole is then subjected to further reactions to introduce the ethyl chain and the 4-methoxybenzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzamide is unique due to the specific substitution pattern on the indole ring and the presence of the 4-methoxybenzamide group. This unique structure can result in distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C18H17ClN2O2/c1-23-15-5-2-12(3-6-15)18(22)20-9-8-13-11-21-17-7-4-14(19)10-16(13)17/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)

InChI Key

KDNSLFYMXBOTNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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